1,2-Diphenyl-3-(piperidin-1-ylmethyl)indolizine
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Overview
Description
Indolizine is a nitrogen-containing heterocycle . It’s one of the five isomers of indole and serves as a precursor for widespread indolizidine alkaloids . Some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications .
Chemical Reactions Analysis
Indolizine derivatives can be synthesized using radical species or radical intermediates . This approach is receiving increasing attention due to its unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .Scientific Research Applications
Synthesis Techniques
1,2-Diphenyl-3-(piperidin-1-ylmethyl)indolizine and its derivatives have been synthesized using various methods. For example, derivatives of the indolizine ring system have been prepared from 1-substituted 4,6-diphenyl-2-phenacylidene-1,2-dihydropyridines either by metallation with LDA or acylation and further basic treatment. This method has been a significant approach in the synthesis of indolizine derivatives (Molina, Fresneda, & Lajara, 1985). Additionally, the reaction of indolizines with elemental sulfur leads to the formation of various disulfides, offering new pathways for compound synthesis (Prostakov et al., 1984).
Medicinal Potential
Indolizine derivatives have been investigated for their potential in medicinal applications. Some p-substituted 1,2-diphenylindolizines were prepared and investigated for possible anti-inflammatory activity (Kállay & Doerge, 1972). In another study, hexahydrodispiro[indole-3,3′-indolizine-2′,3″-piperidine]-2(1H),4″-dione compounds were synthesized and evaluated for cytotoxicity, revealing potential biological activity (Tao et al., 2019).
Structural and Conformational Analyses
Considerable research has focused on the structural and conformational properties of indolizine derivatives. For instance, the preparation of bis(indolizin-1-yl) disulfides and their conformations were investigated, providing insights into the intramolecular interactions and stable structures of these compounds (Kakehi et al., 2007).
Synthesis of Indolizine Hybrids
Research has also explored the synthesis of indolizine hybrids. The reaction of 1-(quinolin-2-ylmethyl)pyridinium ylide with dimethyl acetylenedicarboxylate, for instance, led to the formation of a new quinoline/indolizine hybrid, expanding the scope of indolizine chemistry (Belguedj et al., 2015).
Future Directions
Indolizine and its derivatives have a variety of potential biological activities . With the remarkable number of approved indole-containing drugs, it can be concluded that indole and indolizine derivatives offer perspectives on how pyrrole scaffolds might be exploited in the future as bioactive molecules against a broad range of diseases .
Properties
IUPAC Name |
1,2-diphenyl-3-(piperidin-1-ylmethyl)indolizine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2/c1-4-12-21(13-5-1)25-23-16-8-11-19-28(23)24(20-27-17-9-3-10-18-27)26(25)22-14-6-2-7-15-22/h1-2,4-8,11-16,19H,3,9-10,17-18,20H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJDACGXIVQWMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C(=C3N2C=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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